2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
2-[[2-[2-(1-piperidinyl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a member of quinazolines.
Scientific Research Applications
Antimicrobial Activity :
- Novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, related to the compound , have been synthesized and shown to possess antimicrobial activity (El‐Kazak & Ibrahim, 2013).
- Other related compounds, specifically 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thiones, have demonstrated significant antibacterial activity against Staphylococcus aureus and exhibited a cytotoxic effect on various cancer cell lines (Bilyi et al., 2015).
Synthesis and Characterization :
- Various methods have been developed for synthesizing related 1,2,4-triazoloquinazolines, emphasizing the importance of structural analysis in understanding their properties (El‐Hiti, 1997).
Insecticidal Properties :
- Some compounds related to the chemical have been assessed for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Pharmacological Investigation :
- Similar compounds, specifically 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been studied for their H1-antihistaminic properties in guinea pigs (Alagarsamy et al., 2009).
Molecular Docking Studies for Antimicrobial Activity :
- N-(Phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, structurally similar to the compound , have been synthesized and tested against various bacterial and fungal strains. Molecular docking studies have been used to predict their mechanism of activity (Antypenko et al., 2017).
Properties
Molecular Formula |
C26H31N7O3S2 |
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Molecular Weight |
553.7 g/mol |
IUPAC Name |
2-[[2-(2-piperidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H31N7O3S2/c27-38(35,36)20-10-8-19(9-11-20)12-14-28-24(34)18-37-26-29-22-7-3-2-6-21(22)25-30-23(31-33(25)26)13-17-32-15-4-1-5-16-32/h2-3,6-11H,1,4-5,12-18H2,(H,28,34)(H2,27,35,36) |
InChI Key |
UVHQKRMKRABMMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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